(3-Fluoro-2-iodophenyl)methanol

Lipophilicity Drug-likeness Permeability

Researchers requiring predictable reactivity in cross-coupling often face variability when substituting halogenated benzyl alcohols. (3-Fluoro-2-iodophenyl)methanol solves this with its ortho-iodine handle for efficient Pd-catalyzed coupling and a meta-fluorine that lowers logP (~2.03 vs ~2.55 for bromo analogs), improving metabolic stability. • Enhanced cross-coupling yields - iodine is a superior leaving group. • Reduced lipophilicity - improves downstream ADME profiles. • Lower boiling point (~284 °C vs ~348 °C) - simplifies purification and scale-up.

Molecular Formula C7H6FIO
Molecular Weight 252.02 g/mol
CAS No. 1261827-82-0
Cat. No. B1404841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Fluoro-2-iodophenyl)methanol
CAS1261827-82-0
Molecular FormulaC7H6FIO
Molecular Weight252.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)I)CO
InChIInChI=1S/C7H6FIO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2
InChIKeyONXZKWFZKQVMIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Fluoro-2-iodophenyl)methanol: Halogenated Benzyl Alcohol Building Block


(3-Fluoro-2-iodophenyl)methanol (CAS 1261827-82-0) is an ortho-iodinated, meta-fluorinated benzyl alcohol derivative with molecular formula C₇H₆FIO and a molecular weight of 252.02 g·mol⁻¹ [1]. It belongs to the class of dihalogenated aromatic alcohols that serve as versatile intermediates in medicinal chemistry, agrochemical research, and materials science [1]. The compound features a primary alcohol handle, an iodine atom at the 2-position for heavy-atom facilitated cross-coupling reactivity, and a fluorine atom at the 3-position that modulates electronic properties and metabolic stability of downstream products . Its physicochemical profile—including a predicted logP of ~2.03 and topological polar surface area (TPSA) of 20.23 Ų—positions it as a building block of intermediate lipophilicity suitable for fragment-based drug discovery and parallel synthesis workflows .

1
Fragment-based library synthesis with intermediate lipophilicity
2
Palladium-catalyzed cross-coupling via heavy-atom iodine handleSuzuki, Sonogashira reactivity context
3
Lead optimization requiring fluorine-mediated electronic tuning

Substitution Risks with Other Halogenated Benzyl Alcohols


The specific 3-fluoro-2-iodo substitution pattern on the benzyl alcohol scaffold is not interchangeable with other halogen regioisomers or analogs such as (3-bromo-2-iodophenyl)methanol or (3-chloro-2-iodophenyl)methanol . Fluorine’s unique electronic effects alter the reactivity of the iodine atom in palladium-catalyzed cross-coupling reactions, while the ortho-iodine serves as a superior leaving group compared to bromo or chloro analogs . In addition, the 3-fluoro substitution significantly reduces lipophilicity (logP ~2.03) relative to the 3-bromo analog (logP ~2.55), which directly impacts the physicochemical properties, membrane permeability, and metabolic stability of derived compounds—factors critical in both medicinal chemistry and agrochemical lead optimization . Moreover, the lower boiling point of the fluoro-iodo derivative (~284 °C) compared to the bromo-iodo analog (~348 °C) alters purification and handling protocols in large-scale synthesis . These quantifiable differences mean that substituting the target compound with a cheaper or more readily available halogenated benzyl alcohol can lead to significant deviations in reaction yields, product purity, pharmacokinetic profiles, and overall project timelines.

Target
3-Fluoro-2-iodo pattern with reduced lipophilicity and enhanced cross-coupling reactivity
Substitute Risk
3-Bromo or 3-chloro analogs may shift logP, coupling rates, and purification profiles
Target
Lower boiling point supports vacuum distillation purification
Substitute Risk
Bromo analog's higher boiling point may increase thermal degradation and energy costs
Target
Standardized MDL documentation enables reproducible procurement
Substitute Risk
Non-verified analogs may lack MDL traceability and batch consistency

Quantitative Comparison vs. Competing Halogenated Benzyl Alcohols


Lipophilicity Control vs. 3-Bromo Analog

The target compound exhibits a predicted logP of approximately 2.03 . In direct comparison, its closest heavy-atom analog, (3-bromo-2-iodophenyl)methanol, has a predicted logP of 2.55 . This represents a logP reduction of 0.52 units, or a ~20% decrease in logarithmic partition coefficient. The lower logP of the fluorinated derivative is expected to translate to reduced lipophilicity-driven off-target binding and improved aqueous solubility relative to the bromo congener. For lead optimization programs where Lipinski’s Rule of Five compliance is critical, this difference can influence the selection of the building block at the fragment or hit-to-lead stage [1].

Lipophilicity Control
Head-to-head
ΔlogP = -0.52 vs. 3-bromo analog
Supports design of less lipophilic lead series
Predicted logP values; experimental verification advised
Lipophilicity Drug-likeness Permeability logP

Thermal Handling Advantage vs. 3-Bromo Congener

The predicted boiling point of (3-fluoro-2-iodophenyl)methanol is 284.0 ± 25.0 °C at 760 mmHg . The structurally analogous (3-bromo-2-iodophenyl)methanol has a predicted boiling point of approximately 348.4 ± 32.0 °C under the same conditions . This represents a boiling point depression of ~64 °C. The significantly lower boiling point of the target compound facilitates vacuum distillation purification and reduces thermal degradation risk during scale-up. For process chemists, this can translate into lower energy costs, shorter cycle times, and higher recovery yields when isolating the intermediate.

Thermal Handling
Head-to-head
ΔBP ≈ -64 °C vs. bromo congener
Facilitates vacuum distillation and reduces thermal degradation risk
Predicted boiling point; process validation required
Boiling point Purification Process chemistry Distillation

Fluorine Ortho Effect on Cross-Coupling Reactivity

The ortho-iodine substituent is a well-established superior leaving group in palladium-catalyzed cross-coupling reactions [1]. The adjacent meta-fluorine inductively withdraws electron density from the aromatic ring, which is expected to modestly increase the electrophilicity of the C–I bond relative to non-fluorinated or chloro-substituted ortho-iodobenzyl alcohols . While direct comparative kinetic data for this exact substrate pair is not publicly available, class-level evidence from analogous fluorinated iodoarenes indicates that fluorine substitution ortho to iodine can accelerate oxidative addition with Pd(0) catalysts by up to 30% compared to non-fluorinated analogs [2]. This translates to higher conversion rates and yields in Suzuki–Miyaura and Sonogashira couplings when (3-fluoro-2-iodophenyl)methanol is used as the aryl halide component.

Cross-Coupling Reactivity
Class-level
Up to ~30% rate enhancement inferred from fluorinated iodoarene class
May support higher throughput in Pd-catalyzed library synthesis
Class-level inference; substrate-specific kinetics to verify
Suzuki coupling Palladium catalysis Oxidative addition ortho-Substituent effect

Polar Surface Area Constancy with logP Tuning

The topological polar surface area (TPSA) of (3-fluoro-2-iodophenyl)methanol is 20.23 Ų . Notably, the TPSA of the 3-bromo analog (3-bromo-2-iodophenyl)methanol is also 20.23 Ų [1]. This demonstrates that substitution of bromine with fluorine achieves a significant reduction in lipophilicity (logP 2.03 vs. 2.55) without altering the compound’s polar surface area. In drug discovery, maintaining a low TPSA (< 60 Ų) is critical for passive membrane permeability, while reduced logP improves aqueous solubility and metabolic stability. The fluoro compound thus decouples these two parameters, offering medicinal chemists an underexploited vector for optimizing CNS penetration or oral bioavailability of derived molecules.

PSA Constancy
Head-to-head
ΔTPSA = 0 Ų vs. 3-bromo analog; logP differs by 0.52 units
Decouples lipophilicity tuning from polar surface area
In silico TPSA; experimental permeability assays recommended
PSA Oral bioavailability CNS penetration Physicochemical optimization

Purity and Vendor Certifiability with MDL Verification

Multiple authorized suppliers list (3-fluoro-2-iodophenyl)methanol at purities of 95% (Alfa Chemistry, ChemScence) or 98% (Leyan) with MDL number MFCD18396946 . In contrast, certain competing analogs such as (3-chloro-2-iodophenyl)methanol lack a widely recognized MDL identifier and are predominantly offered by non-verified vendors. The availability of a standardized MDL number ensures reproducible procurement, batch-to-batch consistency, and traceability in peer-reviewed synthesis protocols. A survey of catalog offerings shows price points of approximately €194–213 per 1 g from European suppliers, positioning it competitively against the bromo analog (€329 per 1 g) .

Procurement Consistency
Cross-study
95–98% purity; MDL MFCD18396946; ~35% lower unit cost vs. bromo analog
Cost-efficient procurement with standardized documentation
Catalog survey 2024–2025; prices subject to change
Purity Quality control Reproducibility Catalog sourcing

Key Research and Industrial Applications


Fragment-Based Drug Discovery for CNS-Permeable Leads

Medicinal chemistry teams designing CNS-targeted compounds can leverage the target compound's logP of 2.03 and TPSA of 20.23 Ų to construct fragments that remain within favorable permeability space while avoiding the excessive lipophilicity of bromo analogs . Its use in Suzuki coupling with boronic acid fragments allows rapid exploration of biaryl chemical space while maintaining physicochemical properties predictive of oral bioavailability. The demonstrated pricing advantage over the bromo analog further supports economical parallel library synthesis .

Agrochemical Intermediate for Late-Stage Diversification

Agrochemical discovery programs requiring halogenated aryl intermediates for fungicidal or herbicidal lead optimization benefit from the iodine handle's superior cross-coupling reactivity and the fluorine substituent's potential to reduce logP and environmental persistence compared to brominated alternatives . The lower boiling point and predictable purification profile also align with the cost-sensitive manufacturing requirements of agrochemical scale-up .

Process Chemistry Scale-Up via Distillation

Process R&D groups evaluating halogenated benzyl alcohols as intermediates can prioritize this compound for routes involving vacuum distillation. Its predicted boiling point of 284 °C—substantially lower than the bromo analog’s 348 °C—reduces energy consumption and thermal degradation, enhancing yield and purity in multi-kilogram campaigns . The established MDL structure verification also streamlines quality assurance documentation for GMP intermediate production .

Radiochemistry and Dual-Modality Imaging Probes

The simultaneous presence of iodine (amenable to isotopic exchange with ¹²³I or ¹²⁵I) and fluorine (for ¹⁸F PET imaging) makes this compound a structurally compact precursor for dual-modality imaging probes. The primary alcohol provides a conjugation point for biomolecule attachment, while the quantified logP advantage over bromo analogs reduces non-specific binding in biological matrices—a critical factor in tracer development .

Application
Selection Property
Validation Focus
CNS fragment-based discovery
Intermediate logP and low TPSA scaffold
Permeability-solubility balance and parallel library cost
Agrochemical lead optimization
Fluorine-modulated logP and iodine cross-coupling handle
Environmental persistence endpoints and scale-up purification
Process chemistry scale-up
Lower boiling point and thermal stability
Distillation yield, purity, and GMP documentation
Dual-modality imaging probes
Iodine and fluorine isotopic handles with alcohol linker
Non-specific binding reduction and radiochemical conjugation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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